ML 297

Beschreibung

Eigenschaften

IUPAC Name |

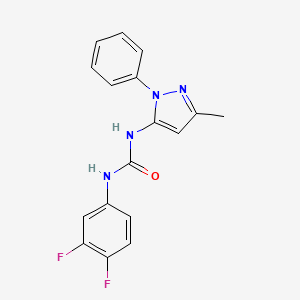

1-(3,4-difluorophenyl)-3-(5-methyl-2-phenylpyrazol-3-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N4O/c1-11-9-16(23(22-11)13-5-3-2-4-6-13)21-17(24)20-12-7-8-14(18)15(19)10-12/h2-10H,1H3,(H2,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKSMUSSYJUQMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML297: A Technical Guide to its Selectivity for GIRK1-Containing Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective activation of G-protein-gated inwardly rectifying potassium (GIRK) channels containing the GIRK1 subunit by the novel small molecule, ML297. This document consolidates quantitative data, details key experimental methodologies, and illustrates the underlying signaling pathways and experimental workflows.

Quantitative Selectivity Profile of ML297

ML297 has been identified as a potent and selective agonist of GIRK channels that include the GIRK1 subunit. Its selectivity has been quantified across various GIRK channel subunit combinations and other related ion channels using techniques such as thallium flux assays and electrophysiology. The following tables summarize the available quantitative data.

| Channel Subunit | Assay Type | Parameter | Value (nM) | Reference |

| GIRK1/2 | Thallium Flux | EC50 | ~160 | [1] |

| GIRK1/2 | Electrophysiology | EC50 | 233 ± 38 | [2][3] |

| GIRK1/3 | Thallium Flux | EC50 | 914 | [4] |

| GIRK1/4 | Thallium Flux | EC50 | 887 | [4] |

| GIRK2 | Thallium Flux | Activity | Inactive | [1][5] |

| GIRK2/3 | Thallium Flux | Activity | Inactive | [1][4][5] |

Table 1: Potency of ML297 on GIRK Channel Subtypes. This table highlights the potency of ML297 in activating various GIRK channel heteromers. The data clearly indicates a preference for GIRK1-containing channels, with the highest potency observed for the GIRK1/2 combination.

| Channel/Receptor | Assay Type | Parameter | Value (µM) | Reference |

| Kir2.1 | Thallium Flux | Activity | Inactive | [1][4] |

| Kv7.4 | Thallium Flux | Activity | Inactive | [1][4] |

| hERG | Thallium Flux | IC50 | ~10 (partial inhibition) | [1] |

Table 2: Selectivity of ML297 against other Potassium Channels. This table demonstrates the selectivity of ML297 for GIRK1-containing channels over other types of potassium channels. ML297 shows no activity against Kir2.1 and Kv7.4, but exhibits partial inhibition of the hERG channel at significantly higher concentrations than its activation of GIRK1/2.

Signaling Pathways and Mechanism of Action

GIRK channels are typically activated by the Gβγ subunits of G-proteins following the activation of a G-protein coupled receptor (GPCR).[6][7][8][9][10] However, ML297 activates GIRK1-containing channels through a distinct, G-protein-independent mechanism.[1][2][3] This activation still requires the presence of phosphatidylinositol 4,5-bisphosphate (PIP2).[2][3][11][12] The selectivity of ML297 for GIRK1-containing channels is conferred by two specific amino acid residues within the GIRK1 subunit: F137 in the pore helix and D173 in the second membrane-spanning domain.[2][11][13]

Figure 1: Canonical vs. ML297 GIRK Channel Activation Pathways.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the selectivity of ML297.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the ion flow through GIRK channels in response to ML297.

Cell Culture and Transfection:

-

HEK293 cells are cultured in standard media.

-

Cells are transiently transfected with cDNAs encoding the desired GIRK channel subunits (e.g., GIRK1 and GIRK2) and often a GPCR (e.g., GABA-B receptor) for comparison with canonical activation.

Recording Solutions:

-

External (Bath) Solution (in mM): 120 NaCl, 25 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 3 Mg-ATP, 0.2 Na-GTP (pH adjusted to 7.2 with KOH).

Recording Procedure:

-

Transfected cells are identified for recording.

-

A glass micropipette filled with internal solution is used to form a high-resistance seal with the cell membrane (giga-seal).

-

The membrane patch is ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -70 mV.

-

ML297 is applied to the bath at various concentrations to determine the dose-response relationship.

-

Inward currents, representing K+ efflux, are recorded and analyzed.

Figure 2: Workflow for Whole-Cell Patch-Clamp Experiments.

Thallium Flux Assay

This is a higher-throughput method to assess potassium channel activity by measuring the influx of thallium (Tl+), a surrogate for K+.

Cell Culture and Plating:

-

HEK-293 cells stably expressing the desired GIRK channel subunits are cultured.

-

Cells are plated into 384-well microplates.

Assay Procedure (using a commercial kit like FluxOR™):

-

Cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluxOR™ reagent) at room temperature.

-

The dye-loading buffer is replaced with a dye-free assay buffer.

-

A baseline fluorescence reading is taken.

-

A stimulus buffer containing Tl+ and the test compound (ML297) at various concentrations is added to the wells.

-

The influx of Tl+ through open GIRK channels leads to an increase in fluorescence.

-

The fluorescence intensity is measured kinetically over time using a plate reader.

-

The rate of fluorescence increase is proportional to the GIRK channel activity.

Figure 3: Workflow for Thallium Flux Assays.

Conclusion

References

- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ML 297 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]

- 7. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. The Relevance of GIRK Channels in Heart Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the ML297 Binding Site on the GIRK1 Subunit

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the binding site and mechanism of action for ML297, a potent and selective small molecule activator of G-protein-gated inwardly rectifying potassium (GIRK) channels containing the GIRK1 subunit.

Introduction to GIRK Channels and ML297

G-protein-gated inwardly rectifying K+ (GIRK or Kir3) channels are crucial mediators of inhibitory neurotransmission in the brain and heart.[1][2][3] They are activated by Gβγ subunits released from G-protein-coupled receptors (GPCRs), leading to membrane hyperpolarization and reduced cellular excitability.[2][4][5] GIRK channels are tetramers formed by combinations of four subunits (GIRK1-4).[3][6] The GIRK1 subunit is a key component of most neuronal and cardiac GIRK channels, typically forming heterotetramers like GIRK1/2 and GIRK1/4.[1][3][4] While GIRK1 cannot form functional channels on its own, its inclusion in heteromeric assemblies confers robust channel activity.[3][6][7]

The lack of selective pharmacological tools has historically hindered the study of GIRK channel physiology.[1][3] ML297 was identified as the first potent and selective small-molecule activator of GIRK1-containing channels, providing a valuable tool for research and potential therapeutic development for conditions like epilepsy and anxiety.[1][8]

The ML297 Binding Site and Mechanism of Action

ML297 activates GIRK1-containing channels through a direct interaction, in a manner that is independent of G-protein signaling but still requires the presence of the membrane lipid phosphatidylinositol-4,5-bisphosphate (PIP2).[1][3][9][10]

Key Amino Acid Residues: Research has identified two amino acids in the GIRK1 subunit that are both necessary and sufficient for the selective activation by ML297.[1][3][9]

-

Phenylalanine 137 (F137): Located in the pore helix.[1][3][9]

-

Aspartic Acid 173 (D173): Located in the second membrane-spanning domain.[1][3][9]

The spatial proximity of these two residues suggests they may form part of a binding pocket for ML297.[1] Introducing these two residues into the GIRK2 subunit (GIRK2-FD) makes the resulting channel sensitive to ML297, confirming their critical role.[10] Further analysis suggests the binding site is intercalated between the two transmembrane domains, with residues like GIRK1-Q165 also contributing to the interaction by coordinating with the central urea (B33335) linker of ML297.[10]

Signaling Pathway: The canonical activation of GIRK channels involves a GPCR, a G-protein, and the direct binding of Gβγ to the channel. ML297 bypasses the GPCR and G-protein, directly activating the channel. Both pathways, however, are dependent on PIP2, which primes the channel for opening.[1][3][5]

Quantitative Data: ML297 Potency and Selectivity

ML297 exhibits strong selectivity for GIRK channels that include the GIRK1 subunit. It is inactive on channels composed solely of GIRK2 or GIRK2/3 heteromers.[8][11] The potency, measured by EC50 (half-maximal effective concentration), varies slightly depending on the specific GIRK1 partner subunit.

| Channel Subunit Composition | Potency (EC50/IC50) | Assay Type | Reference |

| GIRK1/2 | ~160 nM | Thallium Flux Assay | [8] |

| GIRK1/2 | 162 nM | Thallium Flux Assay | [11] |

| GIRK1/2 | 233 ± 38 nM | Whole-Cell Electrophysiology | [1] |

| GIRK1/3 | 914 nM | Not Specified | [12] |

| GIRK1/4 | 887 nM | Not Specified | [12] |

| GIRK2 | Inactive | Thallium Flux Assay | [8] |

| GIRK2/3 | Inactive | Thallium Flux Assay | [8][11] |

Experimental Protocols

The identification of the ML297 binding site and its characterization relied on key experimental methodologies, primarily site-directed mutagenesis coupled with functional assays.

A. Thallium Flux Assay

This high-throughput assay is used to measure GIRK channel activity. Thallium ions (Tl+) can pass through open potassium channels and bind to a fluorescent dye inside the cell, causing an increase in fluorescence.

-

Cell Preparation: HEK-293 cells are transiently transfected with the desired GIRK channel subunits (e.g., GIRK1/2, GIRK2, or various mutants).[8]

-

Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™).

-

Assay Protocol:

-

Cells are placed in a chloride-free buffer.

-

A baseline fluorescence reading is taken.

-

A stimulus buffer containing ML297 and thallium sulfate (B86663) is added.[8]

-

The change in fluorescence over time is measured using a plate reader.

-

-

Data Analysis: The rate of fluorescence increase is proportional to the thallium influx and thus to the GIRK channel activity. Concentration-response curves are generated to determine the EC50 of ML297 for different channel compositions.[8]

B. Whole-Cell Patch-Clamp Electrophysiology

This technique provides detailed information about the electrical currents flowing through the ion channels in a single cell.

-

Cell Culture: HEK-293 cells expressing the GIRK subunits of interest (and often a GPCR like the GABA-B receptor for comparison) are grown on coverslips.[1][13]

-

Recording Setup:

-

A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single cell.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The cell's membrane potential is clamped at a set voltage (e.g., -70 mV).[1][8]

-

-

Experimental Procedure:

-

A baseline current is recorded in an extracellular bath solution (e.g., with 25 mM K+).[1]

-

ML297 is applied to the bath at various concentrations.[1][13]

-

The resulting inward K+ current is measured.

-

The current can be blocked by nonselective K+ channel blockers like barium (Ba2+) to confirm it is a potassium current.[8]

-

-

Data Analysis: The magnitude of the ML297-evoked current is measured and plotted against the drug concentration to calculate EC50. Activation and deactivation kinetics can also be analyzed.[1]

Conclusion

The selective activation of GIRK1-containing channels by ML297 is conferred by a specific binding site involving at least two key residues, F137 and D173, located in the pore helix and second transmembrane domain of the GIRK1 subunit. ML297 acts as a direct agonist, bypassing the need for G-protein activation while still requiring PIP2 as a cofactor. The detailed characterization of this binding site and mechanism of action, enabled by a combination of molecular biology and functional assays, establishes ML297 as a critical tool for dissecting the physiological and pathological roles of GIRK1-containing channels and provides a foundation for the structure-based design of novel therapeutics.

References

- 1. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]

- 5. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]

- 6. Structural elements in the Girk1 subunit that potentiate G protein–gated potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Use of a Molecular Switch Probe to Activate or Inhibit GIRK1 Heteromers In Silico Reveals a Novel Gating Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. ML 297 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]

- 13. researchgate.net [researchgate.net]

Pharmacokinetics of ML297 in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of ML297, a potent and selective activator of G-protein-gated inwardly rectifying potassium (GIRK) channels, in rodent models. The information presented herein is crucial for the design and interpretation of preclinical studies aimed at evaluating the therapeutic potential of ML297 and similar compounds.

Introduction

ML297 has emerged as a valuable tool for investigating the physiological roles of GIRK channels and as a potential therapeutic agent for neurological disorders such as epilepsy and anxiety. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical species is fundamental for predicting its behavior in humans and for establishing a safe and effective dosing regimen. This guide summarizes the available quantitative pharmacokinetic data, details the experimental methodologies employed in key studies, and provides visual representations of relevant biological pathways and experimental workflows.

Quantitative Pharmacokinetic Data

The following tables summarize the in vitro and in vivo pharmacokinetic parameters of ML297 in mouse and rat models.

In Vitro ADME Profile of ML297 in Mouse

| Parameter | Value | Reference |

| Solubility | 17.5 µM | [1] |

| Plasma Protein Binding (fu) | 0.026 | [1] |

| Mouse Liver Microsome Metabolism (ClHEP) | 88 mL/min/kg | [1] |

In Vivo Pharmacokinetic Profile of ML297 in Mouse (Intraperitoneal Administration)

| Parameter | Dose | Value | Reference |

| Maximal Free Plasma Concentration (Cmax) | 60 mg/kg | 640 nM | [1] |

| Maximal Free Brain Concentration (Cmax) | 60 mg/kg | 130 nM | [1] |

| Brain-to-Plasma Ratio | 60 mg/kg | 0.2 | [1] |

No comprehensive data on Tmax, AUC, or half-life for ML297 in mice following intraperitoneal administration has been identified in the reviewed literature.

In Vivo Pharmacokinetic Profile of ML297 in Rat

Further studies are required to fully characterize the pharmacokinetic profile of ML297 in rats.

Oral Bioavailability

No specific data on the oral bioavailability of ML297 in rodent models has been identified in the reviewed literature.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the protocols used in key in vivo studies of ML297.

In Vivo Pharmacokinetic Study in Mice

-

Animal Model: Male C57/BL6 mice.

-

Dosing: A single intraperitoneal (IP) injection of ML297 at a dose of 60 mg/kg.

-

Sample Collection: Blood and brain tissue were collected 30 minutes post-dosing. Blood was collected via cardiac puncture, and plasma was separated by centrifugation. Brains were removed, washed, and immediately frozen.

-

Sample Preparation:

-

Plasma: Proteins were precipitated using ice-cold acetonitrile (B52724) containing an internal standard.

-

Brain: Brains were homogenized in a 70:30 isopropanol:water mixture. The homogenate was then subjected to protein precipitation with acetonitrile.

-

-

Analytical Method: The concentrations of ML297 in plasma and brain homogenate supernatants were determined using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1]

In Vivo Efficacy Studies in Mouse Models of Epilepsy

-

Animal Model: Male C57/BL6 mice (8–10 months old).

-

Dosing: ML297 was administered via intraperitoneal injection at doses of 10, 30, and 60 mg/kg. The vehicle used was 2% DMSO in 0.5% aqueous hydroxypropyl cellulose.

-

Maximal Electroshock (MES) Model:

-

Mice were administered ML297 (60 mg/kg) or vehicle.

-

30 minutes after the injection, an electrical stimulus was delivered via ear-clip electrodes to induce a seizure.

-

The latency to seizure onset was recorded.

-

-

Pentylenetetrazol (PTZ)-Induced Seizure Model:

-

Mice were administered ML297 (60 mg/kg) or vehicle.

-

30 minutes later, PTZ (a chemical convulsant) was administered intraperitoneally.

-

The time to the onset of convulsions and the survival rate were recorded.[1]

-

Visualizations

Diagrams are provided to illustrate the signaling pathway of ML297 and the workflow of the in vivo epilepsy experiments.

Signaling Pathway of ML297

Caption: Signaling pathway of ML297 activation of GIRK channels.

Experimental Workflow for In Vivo Epilepsy Models

Caption: Workflow for ML297 efficacy testing in mouse epilepsy models.

Conclusion

The available data indicates that ML297 possesses favorable in vitro properties and demonstrates in vivo efficacy in rodent models of epilepsy, supported by its ability to penetrate the central nervous system. However, a comprehensive quantitative pharmacokinetic profile, particularly in rats and via the oral route of administration, remains to be fully elucidated. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the field of neuropharmacology and drug development, highlighting the current state of knowledge and identifying key areas for future investigation to further characterize the therapeutic potential of ML297.

References

In-Depth Technical Guide: Central Nervous System Penetration of ML297

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML297 (also known as VU0456810) is a potent and selective activator of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, specifically those containing the GIRK1 subunit.[1][2] These channels are widely expressed in the central nervous system (CNS) and play a crucial role in regulating neuronal excitability.[1][3] The therapeutic potential of ML297 for neurological disorders such as epilepsy and anxiety has been a subject of interest.[2][4][5][6] A critical factor in the development of any CNS-acting therapeutic is its ability to penetrate the blood-brain barrier (BBB) and achieve sufficient concentrations in the brain. This guide provides a comprehensive overview of the CNS penetration of ML297, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Quantitative Data on ML297 CNS Penetration

The following tables summarize the key pharmacokinetic and CNS penetration parameters of ML297 based on in vivo studies in mice.

Table 1: In Vivo Pharmacokinetic Properties of ML297 in Mice [1]

| Parameter | Value |

| Dose | 60 mg/kg |

| Route of Administration | Intraperitoneal (IP) |

| Maximal Free Plasma Concentration (Cmax) | 640 nM |

| Maximal Free Brain Concentration (Cmax) | 130 nM |

| Brain-to-Plasma Ratio (Free Drug) | 0.2 |

Table 2: In Vitro Properties of ML297 [1]

| Parameter | Value |

| Solubility | 17.5 µM |

| Mouse Plasma Protein Binding (fu) | 0.026 |

| Mouse Liver Microsome Metabolism (ClHEP) | 88 mL/min/kg |

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

This protocol details the methodology used to determine the pharmacokinetic profile and brain penetration of ML297 in mice.[1]

1. Compound Formulation:

-

Prepare a formulation of ML297 in 10% Tween 80 in sterile water at a concentration of 3.33 mg/mL.

2. Animal Model:

-

Use male C57BL/6 mice, weighing between 20 and 25 grams.

3. Administration:

-

Administer the ML297 formulation via intraperitoneal (IP) injection at a dose of 60 mg/kg.

4. Sample Collection:

-

At 30 minutes post-dosing, collect blood via cardiac puncture.

-

Euthanize the animals and decapitate them.

-

Immediately remove the brains and wash them thoroughly in cold phosphate-buffered saline.

-

Freeze the brains on dry ice.

-

Separate plasma from the blood samples by centrifugation at 4000 rpm at 4°C.

-

Store plasma and brain samples at -80°C until analysis.

5. Sample Preparation for Analysis:

-

Plasma: Perform sample extraction on 20 µL of plasma using three volumes of ice-cold acetonitrile (B52724) containing an internal standard (50 ng/mL carbamazepine).

-

Brain:

-

Weigh the frozen whole brains.

-

Add 1:3 (w/w) parts of 70:30 isopropanol:water.

-

Homogenize the mixture using a Mini-Beadbeater with 1.0 mm Zirconia/Silica Beads.

-

Centrifuge the homogenate.

-

Perform sample extraction on 20 µL of the brain homogenate supernatant using three volumes of ice-cold acetonitrile containing an internal standard.

-

6. Bioanalysis:

-

Analyze the processed plasma and brain samples to determine the concentrations of ML297. (The specific analytical method, e.g., LC-MS/MS, is implied but not detailed in the source).

Visualizations

Signaling Pathway of ML297

The following diagram illustrates the mechanism of action of ML297 as a GIRK channel activator.

Caption: Mechanism of action of ML297 as a GIRK channel activator.

Experimental Workflow for In Vivo Pharmacokinetic Study

This diagram outlines the key steps in the in vivo pharmacokinetic study of ML297.

Caption: Workflow for the in vivo pharmacokinetic study of ML297.

Discussion

The data indicate that ML297 is capable of penetrating the central nervous system, as evidenced by the measured brain concentrations.[1][5] However, the brain-to-plasma ratio of 0.2 suggests that its penetration is modest.[1] The compound exhibits a relatively short half-life and high metabolism in mouse liver microsomes, which are described as suboptimal pharmacokinetic properties.[1] Despite these limitations, ML297 has demonstrated robust efficacy in in vivo models of epilepsy, suggesting that the achieved brain concentrations are sufficient to engage the target and produce a pharmacological effect.[1][4] Future development of ML297 derivatives could focus on improving metabolic stability and enhancing blood-brain barrier penetration to increase CNS exposure and potentially improve therapeutic efficacy.[5][6]

References

- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. metaphactory [semopenalex.org]

- 4. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]

- 5. pnas.org [pnas.org]

- 6. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ML297 in Neuronal Hyperpolarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ML297, a potent and selective activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels. We will explore its mechanism of action, its role in inducing neuronal hyperpolarization, and the key experimental protocols used to characterize its activity. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction to ML297 and Neuronal Hyperpolarization

ML297 is a small molecule that has emerged as a critical tool for studying the physiological and pathological roles of GIRK channels.[1] These channels, also known as Kir3 channels, are crucial regulators of neuronal excitability.[2] When activated, GIRK channels allow the efflux of potassium ions (K+) from the neuron, causing the cell membrane to hyperpolarize, or become more negative. This hyperpolarization moves the membrane potential further from the threshold required to fire an action potential, thus reducing neuronal excitability.[2]

The activation of GIRK channels is a key mechanism through which many G-protein coupled receptors (GPCRs) exert their inhibitory effects on neurons.[3] ML297 is particularly significant because it directly activates GIRK channels containing the GIRK1 subunit, independent of GPCR activation.[4][5] This property makes it a valuable pharmacological tool for dissecting the specific contributions of GIRK1-containing channels to neuronal function and for exploring their therapeutic potential in conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety disorders.[1][6]

Mechanism of Action of ML297

ML297 acts as a direct activator of GIRK channels that are heterotetramers containing the GIRK1 subunit, most notably the GIRK1/2 and GIRK1/4 subtypes.[3][7] Its mechanism is distinct from the canonical G-protein-dependent activation pathway. While the native activation of GIRK channels relies on the binding of Gβγ subunits released from activated Gi/o-coupled GPCRs, ML297 bypasses this requirement.[4][5] However, the activity of ML297 is dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid essential for GIRK channel function.[6][8]

Studies have identified two specific amino acid residues within the GIRK1 subunit, F137 in the pore helix and D173 in the second transmembrane domain, that are necessary for the selective activation by ML297.[6][8] This specificity for GIRK1-containing channels allows for targeted modulation of neuronal populations where these channels are prominently expressed.

Signaling Pathway of ML297 Action

Caption: Signaling pathway of ML297-mediated GIRK channel activation.

Quantitative Data on ML297 Potency and Selectivity

The potency and selectivity of ML297 have been quantified using various in vitro assays. The half-maximal effective concentration (EC50) values demonstrate its high potency for GIRK1-containing channels and its selectivity over other GIRK channel subtypes and other ion channels.

| GIRK Subunit Composition | Assay Type | EC50 (µM) | Reference(s) |

| GIRK1/2 | Thallium Flux | 0.162 | [4][7] |

| GIRK1/2 | Whole-Cell Patch Clamp | 0.233 | [6] |

| GIRK1/4 | Thallium Flux | 0.887 | [4] |

| GIRK1/3 | Thallium Flux | 0.914 | [4] |

| GIRK2 | Thallium Flux | Inactive | [7] |

| GIRK2/3 | Thallium Flux | Inactive | [7] |

Experimental Protocols

The characterization of ML297's activity relies on two primary experimental techniques: the thallium flux assay for high-throughput screening and whole-cell patch-clamp electrophysiology for detailed functional analysis.

Thallium Flux Assay

This fluorescence-based assay is a high-throughput method for measuring the activity of potassium channels. Thallium ions (Tl+) can pass through open potassium channels and are detected by a Tl+-sensitive fluorescent dye inside the cells. An increase in fluorescence indicates channel activation.

Experimental Workflow:

Caption: Workflow for a thallium flux assay to screen for GIRK channel activators.

Detailed Methodology:

-

Cell Culture and Plating:

-

HEK293 cells stably or transiently expressing the desired GIRK channel subunits (e.g., GIRK1/2) are cultured under standard conditions.

-

Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.

-

-

Dye Loading:

-

The culture medium is removed, and cells are washed with an assay buffer.

-

Cells are then incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluoZin-2) at 37°C for a specified time (e.g., 60 minutes).

-

-

Compound Application:

-

The dye-loading solution is removed, and cells are washed with the assay buffer.

-

ML297 or other test compounds at various concentrations are added to the wells and incubated for a defined period.

-

-

Thallium Stimulation and Data Acquisition:

-

The microplate is placed in a fluorescence plate reader.

-

A stimulus buffer containing Tl+ is injected into each well.

-

The fluorescence intensity is measured kinetically, typically every second for several minutes.

-

-

Data Analysis:

-

The rate of fluorescence increase is calculated and normalized to control wells.

-

Dose-response curves are generated by plotting the normalized fluorescence rate against the compound concentration, and EC50 values are determined using a suitable curve-fitting algorithm.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in individual cells, providing detailed information about channel activation, deactivation, and ion selectivity.

Detailed Methodology:

-

Cell Preparation:

-

Cells expressing the GIRK channels of interest are plated on glass coverslips.

-

The coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.

-

-

Pipette Preparation and Sealing:

-

Glass micropipettes with a resistance of 3-5 MΩ are fabricated using a pipette puller.

-

The pipette is filled with an internal solution containing ions that mimic the intracellular environment.

-

The pipette is guided to the surface of a cell, and gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

-

Whole-Cell Configuration:

-

A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

-

Data Recording:

-

The cell is voltage-clamped at a specific holding potential (e.g., -80 mV).

-

ML297 is applied to the cell via the perfusion system.

-

The resulting current through the GIRK channels is recorded using a patch-clamp amplifier and digitized for computer analysis.

-

-

Data Analysis:

-

The amplitude of the ML297-induced current is measured.

-

Current-voltage (I-V) relationships can be determined by applying voltage ramps or steps to characterize the rectification properties of the channels.

-

Dose-response curves can be constructed by applying different concentrations of ML297 to determine the EC50 for current activation.

-

Conclusion

ML297 is a potent and selective activator of GIRK1-containing channels that induces neuronal hyperpolarization. Its unique mechanism of action, bypassing the need for GPCR activation, makes it an invaluable tool for both basic and translational research. The experimental protocols detailed in this guide, particularly thallium flux assays and whole-cell patch-clamp electrophysiology, are essential for characterizing the activity of ML297 and for the discovery and development of novel GIRK channel modulators. This technical guide provides a foundational understanding for researchers and drug development professionals seeking to explore the therapeutic potential of targeting neuronal hyperpolarization through GIRK channel activation.

References

- 1. A Fluorescent Screening Assay for Identifying Modulators of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ionbiosciences.com [ionbiosciences.com]

- 3. ionbiosciences.com [ionbiosciences.com]

- 4. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a G-Protein-Independent Activator of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Bidirectional Influence of Limbic GIRK Channel Activation on Innate Avoidance Behavior - PMC [pmc.ncbi.nlm.nih.gov]

ML297: A Technical Guide to a Selective Chemical Probe for GIRK Channel Function

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of ML297 (also known as VU0456810), the first potent and selective small-molecule activator of G-protein-gated inwardly rectifying potassium (GIRK) channels that contain the GIRK1 subunit. Its discovery represents a significant milestone, providing a crucial tool to dissect the physiological and pathological roles of these important ion channels.

Introduction to GIRK Channels and the Need for Selective Probes

G-protein-gated inwardly rectifying potassium (GIRK or Kir3) channels are critical effectors in inhibitory signaling pathways in the nervous system and the heart.[1][2][3] These channels are activated by numerous neurotransmitters—such as GABA, dopamine, serotonin, and opioids—acting on G-protein-coupled receptors (GPCRs), leading to cell membrane hyperpolarization and a reduction in cellular excitability.[4][5]

GIRK channels are tetramers formed by combinations of four different subunits (GIRK1-4, or Kir3.1-3.4).[6][7] The GIRK1/2 heteromer is the most prevalent subtype in the brain, while the GIRK1/4 combination is characteristic of the cardiac IKACh channel that regulates heart rate.[4][6] Despite their importance in conditions like epilepsy, anxiety, pain, and addiction, research was long hampered by the lack of pharmacological tools that could potently and selectively modulate their activity.[6][7] ML297 was developed to fill this gap, offering an unprecedented ability to probe the function of GIRK1-containing channels.[7][8]

ML297: Mechanism of Action and Selectivity

ML297 is a direct activator of GIRK channels, operating through a mechanism distinct from the canonical G-protein pathway.[8][9] Its action is independent of G-protein activation, as demonstrated by its sustained efficacy in the presence of pertussis toxin (which inactivates Gi/o proteins) or Gβγ scavengers.[8][9] However, like other modes of GIRK activation, its function is dependent on the presence of the membrane phospholipid phosphatidylinositol-4,5-bisphosphate (PIP2).[9][10][11]

The remarkable selectivity of ML297 for GIRK1-containing channels is conferred by two specific amino acid residues unique to the GIRK1 subunit: F137 in the pore helix and D173 in the second membrane-spanning domain.[9][10][11] This molecular requirement explains its inability to activate GIRK2 homomers or GIRK2/3 heteromers.[8][12][13]

Quantitative Data

The potency and selectivity of ML297 have been characterized across various GIRK subunit combinations and other ion channels.

| GIRK Subunit Combination | Assay Type | Potency (EC50) | Reference |

| GIRK1/2 | Thallium Flux | 160 nM | [8][12][13] |

| GIRK1/2 | Whole-Cell Electrophysiology | 233 ± 38 nM | [9][10] |

| GIRK1/3 | Thallium Flux | 914 nM | [12] |

| GIRK1/4 | Thallium Flux | 887 nM | [12] |

| GIRK1/4 | Thallium Flux | 1.8 µM | [14] |

Table 1: Potency of ML297 on GIRK1-Containing Channels.

| Channel/Receptor Target | Effect | Reference |

| GIRK2 | Inactive | [8][12] |

| GIRK2/3 | Inactive | [8][12][13] |

| Kir2.1 | No effect | [12] |

| Kv7.4 | No effect | [12] |

| hERG | No effect | [8] |

| 5-HT2b Receptor | Modest activity at 10 µM | [8] |

| Sigma σ1 Receptor | Modest activity at 10 µM | [8] |

| GABAA Receptor | Modest activity at 10 µM | [8] |

Table 2: Selectivity Profile of ML297.

| Pharmacokinetic Parameter | Value | Condition | Reference |

| Brain Penetrant | Yes | In mice | [12] |

| Plasma Tmax | 130 nM | 60 mg/kg, i.p. in mice | |

| Brain Tmax | 640 nM | 60 mg/kg, i.p. in mice |

Table 3: In Vivo Pharmacokinetic Properties of ML297.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The canonical activation of GIRK channels involves a GPCR-mediated cascade, whereas ML297 acts directly on the channel complex.

References

- 1. New insights into the therapeutic potential of Girk channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]

- 5. Neuronal G protein-gated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]

- 7. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ML 297 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

In Vitro Characterization of ML297: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML297 (also known as VU0456810) is a potent and selective small-molecule activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][2] Specifically, it shows a preference for GIRK1-containing heterotetramers, such as GIRK1/2, which are prominently expressed in the central nervous system.[1][3] This makes ML297 a valuable pharmacological tool for investigating the physiological and pathophysiological roles of these channels, as well as a potential starting point for the development of therapeutics targeting conditions like epilepsy and anxiety.[4][5] This technical guide provides a comprehensive overview of the in vitro characterization of ML297, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Mechanism of Action

ML297 directly activates GIRK1-containing channels in a manner that is independent of G-protein (Gβγ) signaling but dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2).[4][6] This direct activation mechanism distinguishes it from endogenous activation via Gi/o-coupled G-protein coupled receptors (GPCRs). The selectivity of ML297 for GIRK1-containing channels is conferred by two specific amino acid residues within the GIRK1 subunit: phenylalanine 137 (F137) in the pore helix and aspartate 173 (D173) in the second transmembrane domain.[4][6]

Signaling Pathway of GIRK Channel Activation by ML297

Caption: Signaling pathway of ML297-mediated GIRK channel activation.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency and selectivity of ML297 on various GIRK channel subunit combinations and other ion channels. Data was primarily generated using thallium flux assays and whole-cell electrophysiology.

Table 1: Potency of ML297 on GIRK Channel Subunits

| GIRK Subunit Composition | Assay Type | EC50 (nM) | Efficacy (%) | Reference |

| GIRK1/2 | Thallium Flux | 160 | 122.6 | [2] |

| GIRK1/2 | Electrophysiology | 233 ± 38 | Not Reported | [4] |

| GIRK1/3 | Thallium Flux | 914 | Not Reported | [7] |

| GIRK1/4 | Thallium Flux | 887 | Not Reported | [7] |

| Cultured Hippocampal Neurons | Electrophysiology | 377 ± 70 | Not Reported | [4] |

Table 2: Selectivity of ML297

| Channel/Receptor | Assay Type | Activity | Reference |

| GIRK2 | Thallium Flux | Inactive | [1] |

| GIRK2/3 | Thallium Flux | Inactive | [1][7] |

| Kir2.1 | Not Specified | No effect | [7] |

| Kv7.4 | Not Specified | No effect | [7] |

| Panel of other ion channels, receptors, and transporters | Not Specified | Minimal effect | [7] |

Experimental Protocols

Thallium Flux Assay

This high-throughput screening assay is used to measure the activity of potassium channels. Thallium ions (Tl+) are used as a surrogate for potassium ions (K+) and their influx into the cell is detected by a Tl+-sensitive fluorescent dye.

Experimental Workflow

Caption: Workflow for the thallium flux assay to determine ML297 potency.

Detailed Methodology:

-

Cell Culture: HEK-293 cells stably or transiently expressing the desired GIRK channel subunits are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 384-well plates and grown to confluence.

-

Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., from the FLIPR Potassium Assay Kit).

-

Compound Preparation: ML297 is serially diluted to the desired concentrations in a suitable buffer.

-

Assay: The dye-loaded cell plate and the compound plate are placed in a fluorescence imaging plate reader (e.g., FLIPR). A baseline fluorescence reading is taken. The instrument then adds the ML297 solutions to the cell plate, followed by the addition of a thallium-containing stimulus buffer.

-

Data Acquisition: Fluorescence is measured kinetically. An increase in fluorescence indicates Tl+ influx through open GIRK channels.

-

Data Analysis: The rate of fluorescence increase is plotted against the concentration of ML297, and the EC50 value is determined by fitting the data to a four-parameter logistic equation.

Whole-Cell Voltage-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in individual cells.

Detailed Methodology:

-

Cell Culture and Transfection: HEK-293 cells are cultured on glass coverslips. For transient expression, cells are transfected with plasmids encoding the desired GIRK channel subunits using a suitable transfection reagent.

-

Electrophysiological Recording:

-

External Solution (in mM): The specific composition can vary, but a typical solution contains: 140 KCl, 10 HEPES, 1.5 CaCl2, 1 MgCl2, adjusted to pH 7.4 with KOH. For measuring inward currents, a high extracellular K+ concentration (e.g., 20 mM) is used.[1]

-

Internal (Pipette) Solution (in mM): A typical internal solution contains: 140 KCl, 10 HEPES, 1 MgCl2, 1 EGTA, 0.1 GTP, 1 ATP, adjusted to pH 7.2 with KOH.

-

Recording: Coverslips with adherent cells are transferred to a recording chamber on an inverted microscope. Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution and used to form a gigaseal with the cell membrane. The whole-cell configuration is then established.

-

Voltage Protocol: Cells are held at a holding potential of -70 mV.[1] Voltage ramps or steps are applied to elicit currents.

-

-

Compound Application: ML297 is dissolved in the external solution and applied to the cell via a perfusion system.

-

Data Acquisition and Analysis: Currents are recorded using an amplifier and appropriate software. The magnitude of the ML297-induced current is measured at a specific voltage. Dose-response curves are generated by plotting the current amplitude against the ML297 concentration to determine the EC50. The effect of ML297 can be confirmed by its inhibition with the non-selective inward rectifier potassium channel blocker, barium (e.g., 2 mM).[1]

Conclusion

ML297 is a pioneering pharmacological tool that has significantly advanced the study of GIRK channels. Its potency and selectivity for GIRK1-containing channels, coupled with its direct mechanism of action, make it an invaluable reagent for in vitro studies. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing ML297 to explore the roles of GIRK channels in health and disease.

References

- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of a Selective Activator of the G-Protein Activated Inward-Rectifying Potassium (GIRK) Channel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Endogenous voltage-gated potassium channels in human embryonic kidney (HEK293) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. hts.scripps.ufl.edu [hts.scripps.ufl.edu]

- 7. medchemexpress.com [medchemexpress.com]

ML297: A Deep Dive into its Modulation of Cellular Excitability

For Researchers, Scientists, and Drug Development Professionals

ML297 has emerged as a pivotal pharmacological tool for dissecting the roles of G protein-gated inwardly rectifying potassium (GIRK) channels in cellular excitability. This technical guide provides a comprehensive overview of ML297's mechanism of action, its quantitative effects on GIRK channel activity, and detailed experimental protocols for its characterization, offering a valuable resource for researchers in neuroscience, cardiology, and drug discovery.

Core Mechanism: Selective Activation of GIRK1-Containing Channels

ML297 is a potent and selective small-molecule activator of GIRK channels, which are critical regulators of cellular excitability in various tissues, including the brain and heart.[1][2] These channels are members of the inward-rectifier potassium (Kir) channel family and are activated by the Gβγ subunits of Gi/o-coupled G protein-coupled receptors (GPCRs).[1] ML297's primary mechanism involves the direct activation of GIRK channels, leading to an efflux of potassium ions from the cell. This hyperpolarizes the cell membrane, making it more difficult to reach the threshold for action potential firing and thus reducing cellular excitability.[3]

A key feature of ML297 is its selectivity for GIRK channels containing the GIRK1 (Kir3.1) subunit.[1][4][5] It demonstrates significantly higher potency for heteromeric GIRK1/2 channels, which are the predominant form in the central nervous system, compared to other GIRK subunit combinations.[1][6] Notably, ML297 is inactive on GIRK2 homomers and GIRK2/3 heteromers.[1][7] This selectivity allows for the targeted modulation of specific neuronal populations and signaling pathways. The activation of GIRK channels by ML297 is dependent on the presence of phosphatidylinositol-4,5-bisphosphate (PIP2) but is independent of G-protein activation, indicating a distinct binding site and mechanism compared to endogenous activation by GPCRs.[4][5][8]

Quantitative Analysis of ML297's Potency and Efficacy

The following tables summarize the quantitative data on ML297's activity across various GIRK channel subunit combinations and in different experimental systems.

| GIRK Subunit Composition | Parameter | Value | Assay Type | Cell Line | Reference |

| GIRK1/2 | EC50 | ~160 nM | Thallium Flux Assay | HEK-293 | [1] |

| GIRK1/2 | EC50 | 233 ± 38 nM | Whole-Cell Electrophysiology | HEK-293 | [4][8] |

| GIRK1/3 | IC50 | 914 nM | Not Specified | Not Specified | [6] |

| GIRK1/4 | IC50 | 887 nM | Not Specified | Not Specified | [6] |

| GIRK2 | Activity | Inactive | Thallium Flux Assay | HEK-293 | [1] |

| GIRK2/3 | Activity | Inactive | Thallium Flux Assay | HEK-293 | [1][7] |

| Neuronal Preparation | Parameter | Value | Assay Type | Reference |

| Cultured Hippocampal Neurons | EC50 | 377 ± 70 nM | Whole-Cell Electrophysiology | [8] |

| Spinal Cord Lamina II (SG) Neurons | Effect | Dose-dependent outward currents | Whole-Cell Electrophysiology | [3] |

| Spinal Cord Lamina II (SG) Neurons | Effect | Decreased mEPSC frequency at 100 µM | Whole-Cell Electrophysiology | [3] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway through which ML297 modulates cellular excitability.

References

- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 4. pnas.org [pnas.org]

- 5. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of ML297 (VU0456810): A Selective GIRK Channel Activator

A Technical Guide for Researchers and Drug Development Professionals

Abstract

ML297 (also known as VU0456810) is a potent and selective small-molecule activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels that contain the GIRK1 subunit. Its discovery through high-throughput screening and subsequent development has provided a valuable pharmacological tool to probe the physiological and pathophysiological roles of GIRK channels. This document provides an in-depth technical overview of the discovery, mechanism of action, and key experimental data related to ML297, intended for researchers, scientists, and drug development professionals. Detailed experimental protocols and visualizations of key pathways and workflows are presented to facilitate further research and application.

Introduction

G-protein-coupled inwardly rectifying potassium (GIRK) channels, a family of Kir3 channels (Kir3.1-Kir3.4), are crucial regulators of cellular excitability in various tissues, including the brain, heart, and endocrine cells.[1][2] These channels are activated by the Gβγ subunits of inhibitory G proteins (Gi/o) following the stimulation of G-protein coupled receptors (GPCRs).[3][4] The activation of GIRK channels leads to potassium efflux, hyperpolarization of the cell membrane, and a subsequent decrease in cellular excitability. Given their significant role in neuronal inhibition, GIRK channels have emerged as promising therapeutic targets for a range of neurological disorders, including epilepsy and anxiety.[1][5]

The development of selective pharmacological modulators for GIRK channels has been a significant challenge. ML297 was identified as the first potent and selective activator of GIRK channels containing the GIRK1 subunit.[5] This breakthrough has enabled detailed investigation into the therapeutic potential of activating specific GIRK channel subtypes.

Discovery of ML297

ML297 was discovered through a high-throughput screening (HTS) campaign utilizing a thallium flux assay.[5] The screen was designed to identify modulators of the metabotropic glutamate (B1630785) receptor 8 (mGlu8), using cells co-expressing mGlu8 and GIRK1/2 channels. The GIRK channel activity served as a readout for GPCR activation. However, this screening approach also enabled the identification of direct GIRK channel modulators. Hits from the primary screen were further evaluated for their ability to activate GIRK channels independently of GPCR activation, leading to the identification of a parent compound that served as the basis for the chemical optimization that produced ML297.[5]

Mechanism of Action

ML297 acts as a direct activator of GIRK channels containing the GIRK1 subunit.[3][5] Its mechanism is distinct from the canonical G-protein-dependent activation pathway. Key features of ML297's mechanism of action include:

-

G-protein Independence: ML297 activates GIRK1-containing channels in the absence of activated Gi/o-coupled GPCRs.[3][5] This was confirmed by experiments showing that the effects of ML297 are not diminished by pertussis toxin, an inhibitor of Gi/o protein signaling.[3]

-

Requirement of GIRK1 Subunit: ML297 selectively activates heterotetrameric GIRK channels containing the GIRK1 subunit (e.g., GIRK1/2, GIRK1/3, GIRK1/4). It is inactive at GIRK channels lacking the GIRK1 subunit, such as homomeric GIRK2 or heteromeric GIRK2/3 channels.[3][5]

-

PIP2 Dependence: Similar to G-protein-mediated activation, the activation of GIRK channels by ML297 requires the presence of phosphatidylinositol 4,5-bisphosphate (PIP2), a critical cofactor for channel gating.[3]

-

Direct Channel Modulation: Evidence suggests that ML297 directly interacts with the GIRK channel protein. Two specific amino acid residues in the GIRK1 subunit, F137 in the pore helix and D173 in the second transmembrane domain, have been identified as essential for the selective activation by ML297.[3]

Data Presentation

In Vitro Potency and Selectivity of ML297

The potency and selectivity of ML297 have been characterized using various in vitro assays, primarily thallium flux assays and whole-cell voltage-clamp electrophysiology. The following tables summarize the key quantitative data.

Table 1: Potency of ML297 on Different GIRK Subunit Combinations (Thallium Flux Assay)

| GIRK Subunit Combination | EC50 (nM) |

| GIRK1/2 | 160[6], 162[7][8] |

| GIRK1/3 | 914[6][7] |

| GIRK1/4 | 887[6][7] |

| GIRK2 | Inactive[3][5] |

| GIRK2/3 | Inactive[3][5] |

Table 2: Potency of ML297 on Different GIRK Subunit Combinations (Whole-Cell Voltage-Clamp)

| GIRK Subunit Combination | EC50 (nM) |

| GIRK1/2 | 233 ± 38[3], 584[7] |

| GIRK1/4 | 1400[7] |

In Vivo Efficacy of ML297 in Epilepsy Models

ML297 has demonstrated significant anticonvulsant effects in preclinical models of epilepsy.

Table 3: Efficacy of ML297 in Mouse Models of Epilepsy

| Epilepsy Model | ML297 Dose (mg/kg, i.p.) | Outcome |

| Maximal Electroshock (MES) | 60 | Significantly delayed seizure onset[3][5] |

| Pentylenetetrazol (PTZ) | 60 | Prevented convulsions and fatality[3][5][8] |

Experimental Protocols

Synthesis of ML297 (VU0456810)

ML297, with the chemical name 1-(3,4-Difluorophenyl)-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea, can be synthesized as follows[5]:

-

Dissolve 3-methyl-1-phenyl-1H-pyrazol-5-amine (1 equivalent) in dichloromethane (B109758) (CH2Cl2).

-

Add 3,4-difluorophenylisocyanate (2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography using a methanol/dichloromethane gradient to yield the final product, ML297.[5]

Thallium Flux Assay

This assay is a high-throughput method to measure the activity of potassium channels, including GIRK channels. It relies on the principle that thallium ions (Tl+) can permeate potassium channels and that a fluorescent dye can detect the influx of Tl+ into the cells.

-

Cell Culture: Plate HEK-293 cells stably expressing the desired GIRK channel subunits in 96- or 384-well black-walled, clear-bottom plates.

-

Dye Loading:

-

Prepare a dye loading solution containing a thallium-sensitive fluorescent dye (e.g., Thallos AM) in an assay buffer.

-

Remove the cell culture medium and add the dye loading solution to each well.

-

Incubate the plate at room temperature to allow for dye loading.

-

-

Compound Addition:

-

Prepare serial dilutions of ML297 in the assay buffer.

-

Add the compound solutions to the respective wells.

-

-

Thallium Stimulation and Data Acquisition:

-

Prepare a stimulus solution containing thallium sulfate.

-

Use a fluorescence plate reader to measure the baseline fluorescence.

-

Add the thallium stimulus solution to initiate the influx.

-

Immediately begin kinetic reading of the fluorescence intensity over a period of several minutes.

-

-

Data Analysis: The rate of fluorescence increase corresponds to the rate of thallium influx and thus the activity of the GIRK channels. Plot the rate of fluorescence change against the compound concentration to determine the EC50 value.

Whole-Cell Voltage-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in individual cells.

-

Cell Preparation: Use HEK-293 cells transiently or stably expressing the desired GIRK channel subunits, plated on glass coverslips.

-

Recording Setup:

-

Place the coverslip in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with an external solution containing a physiological concentration of potassium.

-

Use a glass micropipette filled with an internal solution as the recording electrode.

-

-

Whole-Cell Configuration:

-

Approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the cell membrane within the pipette tip by applying gentle suction to achieve the whole-cell configuration.

-

-

Voltage Protocol and Data Acquisition:

-

Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

-

Apply voltage ramps or steps to elicit channel currents.

-

Perfuse the cell with the external solution containing different concentrations of ML297.

-

Record the resulting currents using an amplifier and data acquisition software.

-

-

Data Analysis: Measure the amplitude of the ML297-evoked currents at each concentration. Normalize the currents to the maximal response and plot against the compound concentration to determine the EC50 value.

In Vivo Epilepsy Models

-

Animal Preparation: Use adult male mice.

-

Compound Administration: Administer ML297 (e.g., 60 mg/kg) or vehicle intraperitoneally (i.p.).

-

Electroshock Induction: At a predetermined time after compound administration, deliver a brief electrical stimulus via corneal electrodes to induce a seizure.

-

Observation: Record the latency to the onset of tonic hindlimb extension, a characteristic feature of an MES-induced seizure.

-

Data Analysis: Compare the seizure latency in the ML297-treated group to the vehicle-treated group.

-

Animal Preparation: Use adult male mice.

-

Compound Administration: Administer ML297 (e.g., 60 mg/kg) or vehicle intraperitoneally (i.p.).

-

Chemoconvulsant Administration: At a predetermined time after compound administration, inject a convulsant dose of pentylenetetrazol (PTZ) subcutaneously or intraperitoneally.

-

Observation: Observe the animals for a set period (e.g., 30 minutes) and record the incidence and latency of seizures (e.g., clonic-tonic seizures) and mortality.

-

Data Analysis: Compare the percentage of animals exhibiting seizures and the survival rate between the ML297-treated and vehicle-treated groups.

Mandatory Visualizations

Signaling Pathway of ML297 Action

Caption: Signaling pathway of ML297 action on GIRK1-containing channels.

Experimental Workflow for ML297 Discovery and Validation

Caption: Experimental workflow for the discovery and validation of ML297.

Logical Relationship of ML297 Selectivity

Caption: Logical relationship of ML297's selectivity for GIRK channels.

Conclusion

ML297 represents a landmark achievement in the field of ion channel pharmacology, providing the first potent and selective small-molecule activator of GIRK1-containing channels. Its discovery has not only furnished the scientific community with a powerful tool for dissecting the roles of these channels in health and disease but has also validated GIRK channels as a viable target for the development of novel therapeutics for neurological disorders such as epilepsy. The detailed methodologies and data presented in this guide are intended to support and inspire further research into the therapeutic potential of GIRK channel modulation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ionbiosciences.com [ionbiosciences.com]

- 7. ionbiosciences.com [ionbiosciences.com]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

ML297: Application Notes and Protocols for In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML297 is a potent and selective small molecule activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels, specifically those containing the GIRK1 subunit.[1][2][3] As a first-in-class GIRK activator, ML297 has demonstrated significant therapeutic potential in preclinical studies, particularly in models of epilepsy and anxiety.[4][5] This document provides detailed application notes and protocols for the use of ML297 in in vivo mouse studies, summarizing key quantitative data and outlining experimental methodologies.

Mechanism of Action

ML297 selectively activates GIRK1-containing channels, which are crucial regulators of neuronal excitability in the central nervous system.[4][5] GIRK channels are effectors for many Gi/o-coupled G-protein coupled receptors (GPCRs).[1] Upon activation, these channels increase potassium (K+) conductance, leading to hyperpolarization of the cell membrane and a subsequent decrease in neuronal firing.[1][6] This inhibitory effect on neuronal activity underlies the anticonvulsant and anxiolytic properties of ML297.[4][6] The activation of GIRK channels by ML297 is distinct from receptor-induced, G-protein-dependent activation but does require the presence of phosphatidylinositol-4,5-bisphosphate (PIP2).[7]

Signaling Pathway Diagram

References

- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]

- 6. GIRK1-mediated inwardly rectifying potassium current suppresses the epileptiform burst activities and the potential antiepileptic effect of ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for ML297 in Whole-Cell Patch Clamp Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ML297, a potent and selective activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels, in whole-cell patch clamp experiments. This document includes detailed protocols, data presentation, and visualizations to facilitate the study of GIRK channel modulation in various cell types.

Introduction

ML297 is a small molecule that acts as a selective activator of Kir3.1/3.2 (GIRK1/2) channels.[1][2][3] G-protein activated, inward-rectifying potassium (K+) channels (GIRKs) are a family of ion channels (Kir3.1-Kir3.4) that are crucial in regulating neuronal excitability and heart rhythm.[4] ML297 has been identified as a valuable tool for investigating the physiological roles of GIRK channels and exploring their therapeutic potential in conditions such as epilepsy and anxiety.[3][4][5][6] Unlike traditional GIRK activation via G-protein-coupled receptors (GPCRs), ML297 acts directly on the channel, providing a unique method to study channel function.[7]

Mechanism of Action

ML297 selectively activates GIRK channels that contain the GIRK1 subunit.[8][9] Its mechanism is distinct from receptor-induced, G-protein-dependent channel activation but still requires the presence of phosphatidylinositol-4,5-bisphosphate (PIP2).[8][10] Two specific amino acids in the GIRK1 subunit, F137 in the pore helix and D173 in the second membrane-spanning domain, are necessary for the action of ML297.[8] This direct activation leads to an outward potassium current, hyperpolarization of the cell membrane, and a subsequent decrease in cellular excitability.[11][12]

Data Presentation

Table 1: Pharmacological Properties of ML297

| Parameter | Value | Channel Subtype | Reference |

| EC50 | 0.16 µM (160 nM) | GIRK1/2 | [2][5] |

| EC50 | 233 ± 38 nM | GIRK1/2 | [8] |

| EC50 | 377 ± 70 nM | Native GIRK channels in hippocampal neurons | [8] |

| IC50 | 887 nM | GIRK1/4 | [1] |

| IC50 | 914 nM | GIRK1/3 | [1] |

| Activity | Inactive | GIRK2, GIRK2/3, Kir2.1, Kv7.4 | [1][5][9] |

Table 2: Physicochemical Properties of ML297

| Property | Value | Reference |

| Molecular Weight | 328.32 g/mol | [1] |

| Molecular Formula | C17H14F2N4O | |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | |

| Storage | Store at -20°C |

Experimental Protocols

Whole-Cell Patch Clamp Protocol for ML297 Application

This protocol is designed for recording ML297-induced currents from cultured cells (e.g., HEK293 cells expressing GIRK channels or primary neurons).

1. Preparation of Solutions

-

External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, and 25 mM glucose. The pH should be adjusted to 7.4 by bubbling with 95% O2 and 5% CO2. The osmolarity should be between 305 and 315 mOsm.[13]

-

Internal (Pipette) Solution: 130 mM KCl, 20 mM NaCl, 5 mM EGTA, 5.46 mM MgCl2, and 10 mM HEPES. Adjust pH to 7.4 with KOH. The osmolarity should be between 260 and 280 mOsm.[7][13]

-

ML297 Stock Solution: Prepare a 100 mM stock solution of ML297 in DMSO.[7] Store at -20°C.

-

ML297 Working Solution: On the day of the experiment, dilute the ML297 stock solution in the external solution to the desired final concentrations (e.g., ranging from 100 nM to 10 µM).[7][8] It is crucial to ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.

2. Cell Preparation

-

Plate cells (e.g., HEK293 cells transfected with GIRK1/2 subunits or primary neurons) onto glass coverslips a few days prior to recording.[7][14]

-

Place the coverslip in the recording chamber and perfuse with external solution at a constant rate (e.g., 1.5 mL/min).[14]

3. Pipette Preparation and Seal Formation

-

Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[7][15]

-

Fill the pipette with the internal solution and mount it on the micromanipulator.

-

Under visual guidance (microscope), approach a target cell with the pipette while applying slight positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance seal (GΩ seal).[14] Gentle suction may be applied if necessary.

4. Whole-Cell Configuration and Recording

-

After achieving a GΩ seal, apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.[16][17] This provides electrical and diffusional access to the cell's interior.

-

Switch the amplifier to voltage-clamp mode and set the holding potential. For recording GIRK channel currents, a holding potential of -70 mV is typically used.[7][11]

-

Allow the cell to stabilize for a few minutes before starting the experiment.

5. Application of ML297

-

Establish a stable baseline recording in the external solution.

-

Apply ML297 at the desired concentration through the perfusion system.

-

Record the resulting inward current. The activation and deactivation kinetics of the current are concentration-dependent.[8]

-

To confirm that the observed current is mediated by inward-rectifying potassium channels, a non-selective blocker such as barium (e.g., 2 mM) can be co-applied, which should inhibit the ML297-evoked current.[7]

-

After recording the response, wash out the drug with the external solution to allow the current to return to baseline.

6. Data Analysis

-

Measure the peak amplitude of the ML297-induced current.

-

Construct a dose-response curve by plotting the current amplitude against the concentration of ML297 to determine the EC50 value.

-

Analyze the current-voltage (I-V) relationship by applying voltage steps to characterize the properties of the ML297-activated channels.

Mandatory Visualizations

Caption: Signaling pathway of ML297 action.

Caption: Experimental workflow for ML297 application.

References

- 1. ML 297 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]

- 2. selleckchem.com [selleckchem.com]

- 3. theclinivex.com [theclinivex.com]

- 4. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]

- 7. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antinociceptive effect of selective G protein-gated inwardly rectifying K+ channel agonist ML297 in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 12. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 13. Patch Clamp Protocol [labome.com]

- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 15. mdpi.com [mdpi.com]

- 16. Patch clamp - Wikipedia [en.wikipedia.org]

- 17. Whole Cell Patch Clamp Protocol [protocols.io]

Application Notes and Protocols: Thallium Flux Assay for the GIRK Channel Activator ML297

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein-gated inwardly rectifying potassium (GIRK) channels are critical regulators of neuronal excitability and cardiac function. Their dysfunction has been implicated in a variety of disorders, including epilepsy, anxiety, and cardiac arrhythmias. ML297 is a potent and selective small-molecule activator of GIRK1-containing channels, making it a valuable tool for studying the physiological and pathological roles of these channels.[1] The thallium flux assay is a robust, high-throughput fluorescence-based method used to identify and characterize modulators of potassium channels. This document provides a detailed protocol for utilizing a thallium flux assay to measure the activity of ML297 on GIRK channels.

Principle of the Thallium Flux Assay